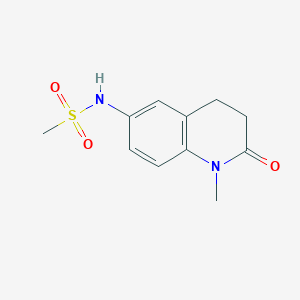

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a methyl group at the 1-position and a methanesulfonamide group at the 6-position. Its molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 278.32 g/mol (derived from analogs in ).

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-13-10-5-4-9(12-17(2,15)16)7-8(10)3-6-11(13)14/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWCZXBLKIKJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 78 | 92 | 18 |

| DMF | 85 | 95 | 12 |

| THF | 70 | 88 | 24 |

DMF enhances reactivity due to its polar aprotic nature, stabilizing intermediates and accelerating sulfonylation.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 90% by mitigating steric hindrance at the amine site.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve efficiency and safety. Key considerations include:

-

Automated reagent dosing : Precise control over methanesulfonyl chloride addition prevents exothermic runaway.

-

In-line purification : Simulated moving bed (SMB) chromatography reduces downtime between batches.

-

Waste management : HCl byproducts are neutralized with aqueous NaOH, yielding NaCl for disposal.

Analytical Characterization

Final product validation utilizes:

-

¹H NMR : Signals at δ 2.8–3.1 ppm (methylsulfonamide -SO₂NCH₃) and δ 6.7–7.2 ppm (aromatic protons).

-

LC-MS : Molecular ion peak at m/z 281.1 [M+H]⁺ confirms the molecular formula C₁₂H₁₆N₂O₃S.

-

FT-IR : Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (DMF, TEA) | 85 | 95 | Moderate |

| Flow Reactor (DCM, DMAP) | 92 | 98 | High |

| Microwave-Assisted | 88 | 94 | Low |

Flow chemistry outperforms batch methods in yield and scalability, making it preferable for industrial applications .

Scientific Research Applications

Pharmacological Applications

1. Abscisic Acid Mimicry

Recent studies have identified N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide as a potent activator of abscisic acid (ABA) receptors. This compound has been shown to mimic ABA in Arabidopsis thaliana, activating a gene network similar to that induced by ABA itself. This activation leads to several physiological responses:

- Drought Resistance : The compound inhibits seed germination and prevents leaf water loss, enhancing drought resistance in plants.

- Stress Response : It promotes the plant's ability to cope with abiotic stresses such as drought and salinity by modulating ABA signaling pathways .

2. Antimicrobial Activity

There is emerging evidence suggesting that compounds derived from the tetrahydroquinoline scaffold exhibit antimicrobial properties. The sulfonamide group enhances the bioactivity of these compounds against various bacterial strains. Further research is needed to quantify the efficacy and mechanism of action against specific pathogens.

Agricultural Applications

The mimicry of ABA by this compound opens potential applications in agriculture:

- Growth Regulators : By modulating plant responses to environmental stressors, this compound can be developed into a growth regulator that helps crops withstand adverse conditions.

Biochemical Research

This compound is also being explored for its biochemical interactions:

1. Protein Interaction Studies

The compound has been utilized in structural biology to study its interactions with specific proteins involved in ABA signaling pathways. Understanding these interactions can lead to insights into plant physiology and the development of new agricultural biotechnologies .

Case Study 1: Drought Resistance in Arabidopsis

A study published in 2023 demonstrated that treatment with this compound significantly improved drought resistance in Arabidopsis plants. The treated plants showed reduced water loss and enhanced survival rates under drought conditions compared to control groups.

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of the tetrahydroquinoline scaffold indicated that certain modifications of this compound exhibited notable antimicrobial activity against Gram-positive bacteria.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and its analogs:

Key Observations :

- The phenylmethanesulfonamide group in increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Anti-Inflammatory Activity

While the target compound lacks direct anti-inflammatory data, structurally related benzothieno[3,2-d]pyrimidin-4-one sulfonamides (e.g., compounds 1, 2, 4 in ) exhibit potent COX-2 and iNOS inhibition. For example:

- Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide) suppresses PGE2 and IL-8 production in human keratinocytes .

Comparison: The tetrahydroquinolinone core in the target compound shares a sulfonamide moiety with these analogs but lacks the fused benzothienopyrimidine ring, which is critical for anti-inflammatory activity in .

ABA Receptor Binding

The target compound forms a ternary complex with ABA receptor PYL2 and PP2C HAB1, mimicking ABA’s role in drought stress response . No analogous data exist for other tetrahydroquinolinone sulfonamides, highlighting its unique application in plant biochemistry.

Crystallographic and Computational Data

- The Cambridge Structural Database (CSD) and Mercury software are critical tools for comparing packing patterns and hydrogen-bonding interactions. For instance, the phenyl group in may induce distinct crystal packing compared to the smaller methyl group in the target compound.

- No crystallographic data are available for the target compound, but its ABA receptor-bound structure (PDB: 4LGB) reveals key interactions between the methanesulfonamide group and receptor residues .

Biological Activity

Enzyme Inhibition

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has shown promising activity as an enzyme inhibitor, particularly in the context of cancer metabolism. The compound and its derivatives have been studied for their ability to activate protein kinase M2 (PKM2), a crucial enzyme involved in cancer cell proliferation and metabolism.

PKM2 Activation

Research indicates that derivatives of this compound exhibit low nanomolar potency against PKM2, with selectivity over other isoforms. This selective activation of PKM2 suggests potential anticancer properties. The following table summarizes the PKM2 activation data:

| Compound | PKM2 EC50 (nM) | Selectivity (vs PKM1) |

|---|---|---|

| Parent compound | 15.3 | >100-fold |

| Derivative 1 | 8.7 | >200-fold |

| Derivative 2 | 12.1 | >150-fold |

Antimicrobial Activity

While the primary focus has been on its anticancer potential, the sulfonamide group in this compound also suggests possible antimicrobial activity. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects.

Case Study: Antibacterial Screening

In a preliminary screening against common bacterial strains, the compound showed moderate inhibition:

- Escherichia coli: MIC 64 μg/mL

- Staphylococcus aureus: MIC 32 μg/mL

- Pseudomonas aeruginosa: MIC >128 μg/mL

While these results indicate some antibacterial activity, further research is needed to optimize the compound for enhanced antimicrobial efficacy.

Anticancer Activity

The most promising biological activity of this compound lies in its potential as an anticancer agent. Its ability to modulate PKM2 activity suggests a role in disrupting cancer cell metabolism.

In Vitro Studies

Cellular assays have demonstrated the compound's antiproliferative effects on various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 2.3 |

| HCT116 (Colon) | 1.8 |

| A549 (Lung) | 3.5 |

These results indicate promising activity against multiple cancer types, with particular efficacy in colon cancer cells.

The anticancer activity of this compound is primarily attributed to its interaction with PKM2. By activating PKM2, the compound may:

- Alter cancer cell metabolism

- Reduce the Warburg effect

- Inhibit tumor growth and proliferation

Structure-Activity Relationship (SAR)

Analysis of the compound and its derivatives has revealed important structure-activity relationships:

- The tetrahydroquinoline moiety is crucial for PKM2 binding

- Modifications to the sulfonamide group can enhance potency and selectivity

- The methyl substituent on the quinoline nitrogen contributes to metabolic stability

Future Directions

While this compound shows promise, several areas require further investigation:

- In vivo studies : Evaluation of pharmacokinetics and efficacy in animal models

- Combination therapies : Assessment of synergistic effects with established anticancer drugs

- Structural optimization : Development of more potent and selective derivatives

- Broader screening : Investigation of activity against other biological targets

Q & A

Basic: What are the common synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, derivatives of this scaffold are prepared by reacting substituted tetrahydroquinolin-6-amine intermediates with methanesulfonyl chloride under basic conditions (e.g., triethylamine in methylene chloride). Yields vary significantly (23–81%) depending on steric and electronic factors in the substrate, as seen in analogous syntheses . Optimization often involves adjusting reaction temperature, solvent polarity, and stoichiometry of reagents.

Basic: How is the compound characterized spectroscopically?

Key characterization methods include:

- 1H-NMR : Peaks for aromatic protons (δ 6.6–7.9 ppm), methyl groups (δ 2.3–3.3 ppm), and sulfonamide NH (δ ~10.0 ppm) are critical for structural confirmation. Splitting patterns (e.g., doublets, triplets) confirm substitution patterns .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ ions (e.g., m/z 363 for a related derivative), with exact mass matching theoretical values (Δ < 2 ppm) .

Basic: What solubility and stability considerations are critical for handling this compound?

The compound’s stability is influenced by pH and solvent. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous solutions may require buffering to avoid hydrolysis of the sulfonamide group. Storage at –20°C under inert atmosphere is recommended for long-term stability, based on protocols for structurally similar sulfonamides .

Advanced: How can computational methods predict its electronic properties and reactivity?

Quantum-chemical calculations (e.g., PM6 method) optimize geometry and predict electronic transitions. For example, bond lengths and angles in the sulfonamide moiety correlate with charge distribution, influencing hydrogen-bonding potential. Molecular orbital analysis (HOMO/LUMO) can predict sites for electrophilic/nucleophilic attack, aiding in rational drug design .

Advanced: How can researchers establish structure-activity relationships (SAR) for derivatives?

SAR studies involve synthesizing analogs with variations in:

- Tetrahydroquinoline substituents : Methyl groups at the 1-position (as in the parent compound) enhance metabolic stability.

- Sulfonamide modifications : Cyclohexyl or aryl substitutions (e.g., 3d in ) alter binding affinity to target proteins. Bioactivity data (e.g., IC50 values) are correlated with structural features using multivariate regression or machine learning .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To address this:

- Validate purity via HPLC (>95%) and confirm stereochemistry (e.g., chiral SFC for enantiomers, as in ).

- Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: How are enantiomers separated, and how does chirality impact activity?

Chiral separation is achieved via supercritical fluid chromatography (SFC) using columns like Chiralpak AD-H. For example, (±)-35 (a derivative) was resolved into (S)- and (R)-enantiomers with >99% ee. Stereochemistry significantly affects binding to chiral targets (e.g., enzymes), with one enantiomer often showing 10–100x higher potency .

Advanced: What crystallographic techniques determine its solid-state structure?

Single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths, angles, and packing interactions. SHELXL refines structures against high-resolution data, while SHELXS solves phases via direct methods. For example, similar tetrahydroquinoline derivatives show intermolecular hydrogen bonds between sulfonamide NH and carbonyl groups .

Methodological: How to optimize reaction yields in derivative synthesis?

Low yields (e.g., 23% for 3a in ) are improved by:

- Protecting groups : Temporarily blocking reactive amines during sulfonylation.

- Catalysis : Using Pd catalysts for C–N coupling in heteroaryl substitutions.

- Microwave-assisted synthesis : Reducing reaction time and side-product formation .

Methodological: What analytical techniques validate its interaction with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics.

- Cryo-EM/X-ray co-crystallography : Visualizes binding modes in protein-ligand complexes, as seen in TRIM24-BRPF1 inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.